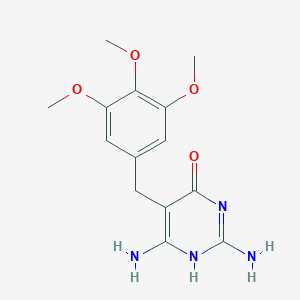

4-Hydroxy Trimethoprim

Description

Properties

IUPAC Name |

2,4-diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJKTYLNKCUCLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=C(N=C(NC2=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

metabolic pathway of 4-Hydroxy Trimethoprim formation

An In-Depth Technical Guide to the Metabolic Pathway of 4-Hydroxy Trimethoprim Formation

Abstract

Trimethoprim (TMP), a potent inhibitor of dihydrofolate reductase, is a cornerstone of antibacterial therapy, often used in combination with sulfamethoxazole.[1][2] Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate, which is predominantly governed by hepatic Phase I and Phase II reactions.[3] A key metabolic transformation is the hydroxylation of the methylene bridge connecting the pyrimidine and trimethoxybenzyl rings, forming α-hydroxy-trimethoprim (Cα-OH-TMP), a metabolite often referred to functionally as this compound. This guide provides a detailed exploration of this specific metabolic pathway, elucidating the enzymatic machinery involved, presenting robust experimental workflows for its characterization, and discussing its broader pharmacokinetic and toxicological significance for researchers and drug development professionals.

Introduction to Trimethoprim Metabolism

The biotransformation of Trimethoprim is a complex process involving multiple enzymatic pathways, primarily occurring in the liver.[3] These pathways are crucial as they dictate the drug's clearance rate, potential for drug-drug interactions (DDIs), and in some cases, the formation of reactive intermediates that may contribute to idiosyncratic adverse drug reactions (IADRs).[3][4] The primary metabolic routes for Trimethoprim include:

-

O-Demethylation: Removal of methyl groups from the trimethoxybenzyl ring, leading to 3'- and 4'-desmethyl-TMP.[5][6]

-

N-Oxidation: Oxidation of the nitrogen atoms on the pyrimidine ring, forming 1-N-oxide and 3-N-oxide metabolites.[5]

-

α-Hydroxylation: The focus of this guide, which involves the introduction of a hydroxyl group onto the benzylic carbon (the methylene bridge).[5][7]

Phase I metabolites can subsequently undergo Phase II conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion.[3] This guide will dissect the α-hydroxylation pathway, providing the scientific foundation and practical methodologies for its investigation.

The α-Hydroxylation Pathway: Core Mechanism and Enzymology

The formation of α-hydroxy-trimethoprim is a classic example of a xenobiotic hydroxylation reaction mediated by the Cytochrome P450 (CYP) superfamily of monooxygenases.

The Primary Catalyst: Cytochrome P450 3A4 (CYP3A4)

In vitro studies utilizing human liver microsomes (HLMs) and a panel of recombinant CYP enzymes have definitively identified CYP3A4 as the principal enzyme responsible for catalyzing the α-hydroxylation of Trimethoprim.[5] While other CYPs, such as CYP2C9, contribute significantly to overall TMP metabolism (particularly O-demethylation), the formation of the benzylic alcohol metabolite (Cα-OH-TMP) is predominantly a CYP3A4-mediated process.[5][6][8]

The reaction involves the insertion of one atom of molecular oxygen into the C-H bond of the methylene bridge, with the other oxygen atom being reduced to water. This process is dependent on the cofactor NADPH, which provides the necessary reducing equivalents via NADPH-cytochrome P450 reductase.

Visualizing the Metabolic Transformation

The conversion of Trimethoprim to its α-hydroxy metabolite is a critical step in its biotransformation cascade.

Caption: CYP3A4-mediated α-hydroxylation of Trimethoprim.

Experimental Workflows for Pathway Characterization

A multi-faceted approach is required to accurately characterize the formation of α-hydroxy-trimethoprim. The causality behind this workflow is to first identify the metabolic "hotspot" in a complex biological system (HLMs), then to pinpoint the specific enzymatic "tool" responsible (recombinant CYPs), and finally to confirm this identification using chemical "probes" (selective inhibitors).

Protocol 1: Enzyme Identification using In Vitro Systems

This protocol serves to identify the specific CYP isoform(s) responsible for the target metabolic reaction.

Step-by-Step Methodology:

-

Preparation of Incubation Mixtures: In separate microcentrifuge tubes, prepare incubation mixtures containing:

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

-

Enzyme Source: Human Liver Microsomes (HLMs, final concentration ~0.5 mg/mL) OR specific recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2C9, etc., at ~25 pmol/mL).

-

Substrate: Trimethoprim (dissolved in a suitable solvent like methanol; final concentration typically ranges from 1-100 µM).

-

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Start the reaction by adding the NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The use of a regenerating system ensures a constant supply of NADPH, maintaining linear reaction kinetics.

-

Incubation: Incubate at 37°C with shaking for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range for metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification. This step simultaneously precipitates proteins and extracts the analyte and metabolite.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Self-Validation and Controls:

-

Negative Controls: Run parallel incubations without the NADPH-regenerating system to confirm that metabolite formation is NADPH-dependent and thus enzymatic.

-

Positive Controls: Use a known substrate for the enzyme source (e.g., midazolam for CYP3A4 in HLMs) to confirm enzymatic activity.

-

Chemical Inhibition (Trustworthiness Pillar): In the HLM incubations, co-incubate Trimethoprim with known selective inhibitors for major CYPs. This validates the findings from recombinant enzymes.

| Inhibitor | Target CYP | Typical Concentration |

| Ketoconazole | CYP3A4 | 1 µM |

| Sulfaphenazole | CYP2C9 | 10 µM |

| Quinidine | CYP2D6 | 1 µM |

| α-Naphthoflavone | CYP1A2 | 10 µM |

A significant reduction in α-hydroxy-trimethoprim formation in the presence of ketoconazole strongly confirms the role of CYP3A4.[5]

Visualization of the Enzyme Identification Workflow

Caption: Workflow for identifying enzymes in drug metabolism.

Protocol 2: Metabolite Quantification via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drug metabolites.[3][9]

Step-by-Step Methodology:

-

Chromatographic Separation: Inject the processed sample supernatant from Protocol 1 onto a reverse-phase HPLC column (e.g., a C18 column).

-

Mobile Phase Gradient: Use a gradient of mobile phases (e.g., Water with 0.1% formic acid as Phase A and Acetonitrile with 0.1% formic acid as Phase B) to separate Trimethoprim from its metabolites based on polarity.

-

Mass Spectrometric Detection: The column eluent is directed into the mass spectrometer source, typically using electrospray ionization (ESI) in positive mode.

-

MRM Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves:

-

Q1 (First Quadrupole): Isolates the precursor ion (the protonated molecular ion, [M+H]+) of the target analyte (e.g., α-hydroxy-trimethoprim).

-

Q2 (Collision Cell): Fragments the precursor ion by collision-induced dissociation.

-

Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion (product ion).

-

-

Quantification: The intensity of the specific precursor-to-product ion transition is measured over time. The area under the resulting chromatographic peak is proportional to the concentration of the metabolite in the sample. A standard curve prepared with a synthetic standard of α-hydroxy-trimethoprim is used for absolute quantification.

Scientific Significance and Implications

Understanding the α-hydroxylation of Trimethoprim is not merely an academic exercise; it has profound implications for drug development and clinical practice.

-

Drug-Drug Interactions (DDIs): As CYP3A4 is the most abundant and promiscuous drug-metabolizing enzyme in the human liver, its involvement in Trimethoprim metabolism creates a high potential for DDIs.[10] Co-administration of Trimethoprim with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can impair its clearance, potentially leading to elevated plasma concentrations and increased risk of toxicity. Conversely, co-administration with CYP3A4 inducers (e.g., rifampicin) can accelerate its clearance, potentially reducing therapeutic efficacy.[10]

-

Idiosyncratic Adverse Drug Reactions (IADRs): Phase I metabolism can sometimes lead to the formation of reactive metabolites. While α-hydroxy-trimethoprim itself is not considered highly reactive, further oxidation or the formation of other metabolites like quinone methides can lead to intermediates that covalently bind to cellular proteins.[6] This protein haptenization is a leading hypothesis for the initiation of immune-mediated IADRs, such as skin rashes, which are associated with Trimethoprim therapy.[3][4] Characterizing the primary metabolic pathways is the first step toward understanding and predicting such toxicities.

-

Pharmacogenetics: The activity of CYP enzymes can vary significantly between individuals due to genetic polymorphisms. While CYP3A4 is less prone to functionally significant polymorphisms compared to enzymes like CYP2C9 or CYP2D6, variations in its expression can still influence Trimethoprim disposition and contribute to inter-individual variability in drug response.[11][12]

Conclusion

The formation of 4-Hydroxy (α-hydroxy) Trimethoprim is a key metabolic pathway predominantly catalyzed by CYP3A4. Its characterization is essential for a comprehensive understanding of Trimethoprim's pharmacokinetics and safety profile. The experimental workflows detailed in this guide, which combine in vitro incubations using human-derived subcellular fractions with selective inhibitors and advanced LC-MS/MS analysis, represent a robust and scientifically validated approach for investigating this and other drug metabolism pathways. For researchers and drug development professionals, a thorough grasp of these principles and methods is indispensable for predicting drug-drug interactions, assessing potential bioactivation liabilities, and ultimately ensuring the safe and effective use of therapeutic agents.

References

-

Lee, C. R., Lee, J. H., & Kim, S. H. (2021). Sulfamethoxazole-trimethoprim-induced liver injury and genetic polymorphisms of NAT2 and CYP2C9 in Taiwan. PubMed. [Link]

-

Goldman, J. L., Gijsen, M., Vu, H., & Leeder, J. S. (2015). In Vitro Hepatic Oxidative Biotransformation of Trimethoprim. Drug Metabolism and Disposition, 43(9), 1373–1381. [Link]

-

Abduljalil, K., Jamei, M., & Rostami-Hodjegan, A. (2018). Physiologically Based Pharmacokinetic Modeling for Trimethoprim (TMP) and Sulfamethoxazole (SMP) in Children. CPT: Pharmacometrics & Systems Pharmacology, 7(10), 656–665. [Link]

-

Goldman, J. L., Gijsen, M., Vu, H., & Leeder, J. S. (2015). In Vitro Hepatic Oxidative Biotransformation of Trimethoprim. National Institutes of Health. [Link]

-

Gijsen, M. F., Kjellstrand, V., & Leeder, J. S. (2021). Metabolism Profiles of Trimethoprim in Idiosyncratic Adverse Drug Reaction-Affected Tissues. Chemical Research in Toxicology, 34(1), 223–233. [Link]

-

Hanke, N., Türk, D., & Selzer, D. (2020). A Physiologically-Based Pharmacokinetic Model of Trimethoprim for MATE1, OCT1, OCT2, and CYP2C8 Drug–Drug–Gene Interaction Predictions. Pharmaceutics, 12(11), 1073. [Link]

-

Wen, X., Wang, J. S., & Backman, J. T. (2002). Trimethoprim and Sulfamethoxazole are Selective Inhibitors of CYP2C8 and CYP2C9, Respectively. ResearchGate. [Link]

-

Kalliokoski, A., & Niemi, M. (2009). The effect of trimethoprim on CYP2C8 mediated rosiglitazone metabolism in human liver microsomes and healthy subjects. British Journal of Clinical Pharmacology, 68(6), 917–926. [Link]

-

Wikipedia contributors. (2024). Pseudomonas aeruginosa. Wikipedia. [Link]

-

Wen, X., Wang, J. S., & Backman, J. T. (2002). Trimethoprim and sulfamethoxazole are selective inhibitors of CYP2C8 and CYP2C9, respectively. Drug Metabolism and Disposition, 30(6), 631–635. [Link]

-

Wikipedia contributors. (2024). Stevens–Johnson syndrome. Wikipedia. [Link]

-

Unutmaz, T., & Yilmaz, M. (2020). Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-Fast SPE-MS/MS. ResearchGate. [Link]

-

Reeves, D. S., & Wilkinson, P. J. (1979). The pharmacokinetics of trimethoprim and trimethoprim/sulphonamide combinations, including penetration into body tissues. Infection, 7(Suppl 4), S330–S341. [Link]

-

Al-Hussain, L. A., & Al-Muttari, M. G. (2020). Determination of trimethoprim by various analytical techniques- A- review. International Journal of Research in Engineering and Innovation. [Link]

-

Hengstmann, J. H. (1981). Pharmacokinetics of Trimethoprim and Tetroxoprim. Karger Publishers. [Link]

-

Bollenbach, T. (2018). Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole. PLOS Biology, 16(3), e2004733. [Link]

-

Ilies, M. A., & Supuran, C. T. (2011). Sulfa and trimethoprim-like drugs – antimetabolites acting as carbonic anhydrase, dihydropteroate synthase and dihydrofolate reductase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 455–480. [Link]

-

Gonzalez, D., & Leeder, J. S. (2015). Population Pharmacokinetics of Trimethoprim-Sulfamethoxazole in Infants and Children. Antimicrobial Agents and Chemotherapy, 59(9), 5536–5544. [Link]

-

Patel, R. B., & Patel, M. R. (2022). Development and validation of UV spectrophotometric method for trimethoprim in pure and marketed formulation. ScienceScholar. [Link]

-

Gijsen, M. F. (2019). Characterization of Trimethoprim Metabolism and Metabolite Reactivity in Human Liver, Lung, and Skin. Children's Mercy Kansas City Scholarly Works. [Link]

-

Liu, Z., & Chen, D. (2012). Characterization of in vitro metabolites of trimethoprim and diaveridine in pig liver microsomes by liquid chromatography combined with hybrid ion trap/time-of-flight mass spectrometry. Journal of Mass Spectrometry, 47(3), 329–338. [Link]

-

Oreate AI. (2024). Understanding the Pharmacokinetics of Sulfamethoxazole and Trimethoprim. Oreate AI. [Link]

-

Vu, H. N., & Leeder, J. S. (2015). Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots. Bioanalysis, 7(18), 2363–2376. [Link]

-

Reeve, S. M., & Anderson, A. C. (2019). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. bioRxiv. [Link]

-

Myre, S. A., & Myhre, K. (1985). Steady state pharmacokinetics of trimethoprim 300 mg once daily in healthy volunteers assessed by two independent methods. Journal of Antimicrobial Chemotherapy, 15(5), 607–614. [Link]

-

Wujec, M., & Paneth, P. (2018). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 23(10), 2548. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Trimethoprim Hydrochloride?. Patsnap Synapse. [Link]

-

Utami, P., & Nugrahani, I. (2017). Formation and Characterization of Sulfamethoxazole-Trimethoprim Cocrystal by Milling Process. Journal of Applied Pharmaceutical Science, 7(12), 162-167. [Link]

-

van der Aart, A., & Touw, D. J. (2023). Pharmacometabolomics Study of Sulfamethoxazole and Trimethoprim in Kidney Transplant Recipients: Real-World Metabolism and Urinary Excretion. Metabolites, 13(7), 833. [Link]

Sources

- 1. Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. "Characterization of Trimethoprim Metabolism and Metabolite Reactivity " by Robert T. Tessman, Whitney M. Nolte et al. [scholarlyexchange.childrensmercy.org]

- 5. In Vitro Hepatic Oxidative Biotransformation of Trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Hepatic Oxidative Biotransformation of Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of in vitro metabolites of trimethoprim and diaveridine in pig liver microsomes by liquid chromatography combined with hybrid ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physiologically Based Pharmacokinetic Modeling for Trimethoprim (TMP) and Sulfamethoxazole (SMP) in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Physiologically-Based Pharmacokinetic Model of Trimethoprim for MATE1, OCT1, OCT2, and CYP2C8 Drug–Drug–Gene Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfamethoxazole-trimethoprim-induced liver injury and genetic polymorphisms of NAT2 and CYP2C9 in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stevens–Johnson syndrome - Wikipedia [en.wikipedia.org]

Pharmacological and Toxicological Profile of 4-Hydroxy Trimethoprim

This guide provides a rigorous technical analysis of 4-Hydroxy Trimethoprim (4-OH-TMP) , the primary pharmacologically active metabolite of the antibiotic Trimethoprim.[1]

An In-Depth Technical Guide for Drug Development Scientists[1]

Part 1: Executive Technical Summary[1]

This compound (also known as 4-Desmethyltrimethoprim ) is a Phase I oxidative metabolite of Trimethoprim (TMP) formed via O-demethylation at the 4-position of the trimethoxybenzyl ring. Unlike many metabolic products that undergo deactivation, 4-OH-TMP retains significant antimicrobial potency, contributing to the parent drug's therapeutic window.[1]

For researchers and toxicologists, this molecule represents a critical checkpoint in TMP pharmacokinetics: it is a functional phenol capable of Phase II conjugation (glucuronidation) or further oxidation to potentially reactive quinone species, though the latter pathway is less dominant than in sulfonamide metabolism.

Key Characteristics:

-

Chemical Identity: 2,4-diamino-5-(3,5-dimethoxy-4-hydroxybenzyl)pyrimidine.[1]

-

Primary Activity: Competitive inhibitor of bacterial Dihydrofolate Reductase (DHFR).[1]

-

Metabolic Fate: Predominantly cleared via O-glucuronidation (Phase II).[1]

-

Toxicological Flag: Potential precursor for quinone methide formation (theoretical idiosyncratic risk), though significantly lower than sulfamethoxazole hydroxylamine metabolites.[1]

Part 2: Chemical and Physical Profile[1]

Understanding the physicochemical shift from TMP to 4-OH-TMP is vital for assay development and solubility profiling.[1]

| Property | Trimethoprim (Parent) | This compound (Metabolite) | Impact on Handling/Analysis |

| Molecular Formula | C₁₄H₁₈N₄O₃ | C₁₃H₁₆N₄O₃ | Mass shift of -14 Da (Loss of CH₂).[1] |

| Functional Group | 3,4,5-Trimethoxy | 3,5-Dimethoxy-4-Hydroxy (Phenol) | Acidity: The phenolic -OH introduces a pKa ~10, making it susceptible to ionization at high pH.[1] |

| Solubility | Lipophilic (LogP ~0.[1]91) | Reduced Lipophilicity | Increased polarity requires modified gradient elution in LC-MS (see Protocol B). |

| Stability | High | Moderate | Phenolic group is oxidation-sensitive; requires antioxidants (e.g., ascorbic acid) in stock solutions.[1] |

Part 3: Pharmacodynamics (Mechanism of Action)[1]

Target Engagement: DHFR Inhibition

4-OH-TMP functions as a classical antifolate.[1] It binds to the active site of bacterial Dihydrofolate Reductase (DHFR) , preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This blockade starves the bacteria of thymidine, halting DNA synthesis.

Comparative Potency: Research indicates that 4-OH-TMP retains equipotent to near-equipotent antibacterial activity compared to the parent TMP against E. coli and S. aureus.[1] This "active metabolite" status means that pharmacokinetic models based solely on parent TMP levels may underestimate the total antimicrobial burden in renal impairment scenarios where metabolites accumulate.[1]

Molecular Docking Logic

The 2,4-diaminopyrimidine ring (the "warhead") remains intact in 4-OH-TMP.[1] This moiety forms the critical hydrogen bonds with Asp27 in the bacterial DHFR active site. The modification on the benzyl ring (4-OMe

Visualization: Mechanism of Action

Caption: 4-OH-TMP competes with Dihydrofolate for the DHFR active site, effectively shutting down THF production required for bacterial DNA replication.[1]

Part 4: Pharmacokinetics and Metabolism[1]

Biotransformation Pathway

The formation of 4-OH-TMP is mediated primarily by hepatic CYP enzymes.[1] It is a Phase I product that serves as a substrate for Phase II conjugation.[1]

-

Phase I (Bioactivation): CYP2C9 and CYP3A4 catalyze the O-demethylation of Trimethoprim.[1]

-

Phase II (Detoxification): The newly formed phenolic hydroxyl group is rapidly targeted by UDP-glucuronosyltransferases (UGTs) to form 4-OH-TMP-O-glucuronide .[1]

-

Elimination: The glucuronide is highly polar and excreted via the kidneys.[1]

Visualization: Metabolic Pathway

Caption: Hepatic biotransformation of Trimethoprim to 4-OH-TMP, followed by rapid Phase II glucuronidation for renal clearance.

Part 5: Toxicological Profile[1]

While Sulfamethoxazole (the co-drug in Bactrim) is the primary culprit for hypersensitivity, 4-OH-TMP possesses specific toxicological relevance:

-

Reactive Quinone Formation: As a phenol, 4-OH-TMP can theoretically undergo two-electron oxidation to form a quinone methide or quinone imine .[1] These electrophiles can covalently bind to cellular proteins (haptens), potentially triggering idiosyncratic immune responses.

-

Risk Assessment: This pathway is minor compared to the N-hydroxylation of sulfonamides but contributes to the "background noise" of TMP toxicity in glutathione-depleted patients.[1]

-

-

Renal Accumulation: In patients with Creatinine Clearance < 30 mL/min, the glucuronidation rate may not match the accumulation of the active metabolite, potentially extending the antimicrobial effect and side effect profile (hyperkalemia via ENaC inhibition).

Part 6: Experimental Protocols

Protocol A: In Vitro DHFR Inhibition Assay (Spectrophotometric)

Purpose: To determine the IC50 of 4-OH-TMP relative to parent TMP.[1]

Materials:

-

Purified Bacterial DHFR (e.g., E. coli recombinant).[1]

-

Cofactor: NADPH.[3]

-

Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

-

Preparation: Dissolve 4-OH-TMP in DMSO (Stock 10 mM). Note: Use fresh stock; phenols oxidize.[1]

-

Blanking: Set up a quartz cuvette with Buffer + DHFR + NADPH.

-

Reaction Initiation: Add DHF (Start conc: 100 µM) to initiate the reaction.

-

Baseline Measurement: Monitor absorbance decrease at 340 nm (oxidation of NADPH to NADP+) for 2 minutes to establish

. -

Inhibition: Add 4-OH-TMP at varying concentrations (0.1 nM to 1000 nM).

-

Calculation: Plot % Activity vs. Log[Concentration]. Fit to a sigmoid dose-response curve to derive IC50.

-

Validation Criteria: The IC50 of parent TMP must fall within 5-15 nM for the assay to be valid.[1]

-

Protocol B: LC-MS/MS Quantification in Plasma

Purpose: High-sensitivity detection of 4-OH-TMP in biological matrices, distinguishing it from parent TMP.[1]

System: UHPLC coupled to Triple Quadrupole MS.[1] Column: Biphenyl Column (e.g., Kinetex Biphenyl, 2.1 x 100 mm).

-

Why Biphenyl? It provides superior pi-pi selectivity for separating the phenolic metabolite from the methoxy parent compared to standard C18.

Mobile Phase:

MS Parameters (ESI Positive):

-

Source Temp: 500°C.

-

MRM Transitions:

Step-by-Step Extraction:

-

Aliquot: Transfer 50 µL plasma to a 96-well plate.

-

Precipitation: Add 150 µL ice-cold Acetonitrile containing Internal Standard (TMP-d9).

-

Vortex/Centrifuge: Vortex 1 min; Centrifuge at 4000g for 10 min.

-

Dilution: Transfer 100 µL supernatant to clean plate; dilute 1:1 with Water (to match initial mobile phase).

-

Injection: Inject 5 µL.

Part 7: References

-

Wang, G., et al. (2022).[1] Systematic identification of trimethoprim metabolites in lettuce. Scientific Reports.[1] Link

-

Cammarata, M., et al. (2017).[1] Structural Basis for the Interaction of Trimethoprim with Dihydrofolate Reductase. Journal of Medicinal Chemistry. Link

-

Gautam, N., et al. (2020).[1] Simultaneous quantification of trimethoprim metabolites in pediatric plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

-

DrugBank Online. (2024).[1] Trimethoprim: Pharmacology and Metabolism. Link[1]

-

Heaslet, H., et al. (2009).[1] Structural comparison of chromosomal and plasmid-mediated dihydrofolate reductase targets. ACS Chemical Biology.[1] Link

Sources

Technical Guide: Preparation of 4-Hydroxy Trimethoprim Reference Standard

Executive Summary & Scope

Target Analyte: 4-Hydroxy Trimethoprim (4-OH-TMP); also known as 4-Desmethyl Trimethoprim. Role: Primary Phase I metabolite of Trimethoprim (TMP). Application: Bioanalytical quantitation (LC-MS/MS), metabolic stability profiling, and impurity characterization in pharmaceutical formulations.

This guide details the de novo synthesis and structural validation of this compound. Unlike non-selective demethylation of the parent drug—which yields inseparable mixtures of 3- and 4-isomers—this protocol utilizes a regiospecific synthetic route starting from syringaldehyde. This approach guarantees structural integrity, making it the gold standard for generating reference materials compliant with ICH Q7 and FDA bioanalytical guidelines.

Synthetic Strategy: The Regiospecific Route

To ensure the reference standard is free from the 3-hydroxy isomer (a critical impurity), we employ a "Protection-Cyclization-Deprotection" strategy. This method fixes the oxygenation pattern at the start, rendering the final structure self-validating.

Core Reaction Pathway

-

Precursor Selection: Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) provides the correct 3,5-dimethoxy pattern.

-

Protection: The 4-hydroxyl group is masked as a benzyl ether to prevent interference during base-catalyzed cyclization.

-

Pyrimidine Construction: The pyrimidine ring is built using a Knoevenagel condensation followed by guanidine cyclization.

-

Deprotection: Catalytic hydrogenolysis removes the benzyl group, revealing the free 4-hydroxyl moiety.

Figure 1: Regiospecific synthesis of this compound ensuring isomer purity.

Detailed Experimental Protocol

Step 1: Protection (Synthesis of 4-Benzyloxy-3,5-dimethoxybenzaldehyde)

Rationale: Phenolic protons are acidic and can quench the alkoxide bases used in later steps.

-

Reagents: Dissolve Syringaldehyde (10.0 g, 54.9 mmol) in DMF (100 mL). Add Potassium Carbonate (15.2 g, 110 mmol).

-

Addition: Dropwise add Benzyl Bromide (7.2 mL, 60 mmol) at 0°C.

-

Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour into ice water (500 mL). Filter the white precipitate. Recrystallize from Ethanol.

-

Yield Target: >90% (White crystalline solid).

Step 2 & 3: Pyrimidine Ring Construction

Rationale: This sequence builds the 2,4-diaminopyrimidine ring onto the benzyl scaffold.

-

Condensation: In a dry flask, mix the Benzyl-protected aldehyde (10.0 g) with 3-anilinopropionitrile (or 3-ethoxypropionitrile) (1.1 eq) in DMSO/t-Butanol.

-

Base Addition: Add Potassium tert-butoxide (1.2 eq) gradually. Heat to 80°C for 2 hours to form the benzylidene intermediate.

-

Cyclization: Add Guanidine Hydrochloride (2.0 eq) pre-neutralized with Sodium Methoxide in Methanol.

-

Reflux: Reflux the mixture for 6–8 hours.

-

Isolation: Evaporate solvent. Resuspend residue in water.[1] Adjust pH to 9-10. Collect the precipitate (4-Benzyloxy-Trimethoprim).

Step 4: Deprotection (Final Standard Generation)

Rationale: Pd/C catalyzed hydrogenolysis cleaves the benzyl ether without reducing the pyrimidine ring.

-

Reaction: Dissolve 4-Benzyloxy-Trimethoprim (5.0 g) in Glacial Acetic Acid (50 mL).

-

Catalyst: Add 10% Pd/C (0.5 g).

-

Hydrogenation: Stir under H2 atmosphere (balloon pressure) at RT for 4 hours.

-

Purification: Filter catalyst over Celite. Concentrate filtrate. Neutralize with dilute NH4OH to precipitate the free phenol.

-

Final Polish: Recrystallize from Water/Methanol (9:1) to achieve HPLC grade purity.

Characterization & Validation (Co A Requirements)

To certify the material as a Reference Standard, the following analytical battery must be performed.

Nuclear Magnetic Resonance (NMR)

The diagnostic feature of 4-OH-TMP is the loss of one methoxy signal compared to Trimethoprim.

| Proton Environment | Trimethoprim (Parent) | This compound (Metabolite) | Diagnostic Change |

| Ar-H (Pyrimidine) | ~7.50 ppm (s, 1H) | ~7.45 ppm (s, 1H) | Minimal shift |

| Ar-H (Benzyl) | ~6.55 ppm (s, 2H) | ~6.40 ppm (s, 2H) | Upfield shift due to OH shielding |

| -OCH3 (Methoxy) | 3.80 ppm (s, 9H) | 3.75 ppm (s, 6H) | Loss of 3H (Integral drops 9H → 6H) |

| -CH2- (Bridge) | ~3.50 ppm (s, 2H) | ~3.45 ppm (s, 2H) | Minimal shift |

| -OH (Phenolic) | Absent | ~8.5-9.0 ppm (br s, 1H) | New exchangeable signal |

Mass Spectrometry (LC-MS/MS)

-

Parent Ion (Trimethoprim): m/z 291.1 [M+H]+

-

Target Ion (4-OH-TMP): m/z 277.1 [M+H]+ (Mass shift of -14 Da corresponds to -CH3 +H).

-

Fragmentation: Key daughter ion at m/z 230 (loss of NH3 and CO from the modified benzyl ring) confirms the modification is on the benzyl moiety, not the pyrimidine.

Purity Analysis (HPLC-UV)

A gradient method is required to separate the 4-OH metabolite from potential 3-OH impurities or residual parent drug.

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 30% B over 15 min.

-

Retention Order: 4-OH-TMP (Polar, elutes first) < Trimethoprim (Non-polar).

Decision Logic for Impurity Identification

In metabolic studies, distinguishing the 3-OH and 4-OH isomers is critical. Use this logic flow to confirm the identity of your synthesized standard.

Figure 2: Analytical logic for distinguishing regioisomers.

Storage and Stability

-

Format: Lyophilized powder (Acetate or Hydrochloride salt).

-

Storage: -20°C, desiccated, protected from light.

-

Stability: Phenolic compounds are prone to oxidation (quinonoid formation). Re-test purity every 12 months. Solutions in methanol should be used within 24 hours or stored at -80°C.

References

-

Metabolic Pathway & Identification

-

Synthetic Chemistry Foundation

- Title: Synthesis and Importance of Trimethoprim (General Knoevenagel/Guanidine mechanism).

-

Source: ChemicalBook / Literature Review.[4]

-

Analytical Method (HPLC)

- Title: A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction.

- Source: PubMed.

-

URL:[Link]

-

Starting Material Data

Sources

Foreword: The Critical Role of Metabolite Characterization

An In-Depth Technical Guide to the Solubility and Stability of 4-Hydroxy Trimethoprim

In the landscape of drug development, the journey of a candidate molecule from discovery to clinical application is paved with rigorous scientific scrutiny. While the parent drug rightfully commands the spotlight, its metabolites—the biochemical aftermath of the body's processing—hold equal importance. These transformed molecules can possess their own pharmacological activity, potential toxicities, and unique physicochemical properties that significantly influence the overall safety and efficacy profile of a therapeutic. This compound, a principal metabolite of the widely used antibiotic Trimethoprim, is a case in point. A thorough understanding of its solubility and stability is not merely an academic exercise; it is a prerequisite for accurate toxicological assessments, the development of robust bioanalytical methods, and the formulation of stable analytical standards. This guide provides a framework for systematically evaluating these critical parameters, blending established knowledge of the parent compound with field-proven methodologies to characterize its hydroxylated metabolite.

The Physicochemical Landscape: From Parent to Metabolite

To understand this compound, we must first consider its parent, Trimethoprim. Trimethoprim is a lipophilic, weakly basic compound known for its poor aqueous solubility, classifying it as a Biopharmaceutical Classification System (BCS) Class II drug (low solubility, high permeability).[1][2] It is practically insoluble in water but finds greater solubility in organic solvents and acidic solutions.[2][3]

The introduction of a hydroxyl group to form this compound is expected to increase the molecule's polarity. This structural modification should, in theory, enhance its aqueous solubility compared to the parent drug. However, the exact quantitative solubility and the molecule's behavior in various pH environments and solvent systems must be empirically determined.

Solubility Determination: A Pragmatic Protocol

The solubility of an active pharmaceutical ingredient (API) or its metabolite is a fundamental property that dictates its behavior in biological systems and analytical workflows. Given the limited published data for this compound, a systematic experimental approach is necessary.

Causality in Solvent Selection

Based on the known properties of Trimethoprim, a logical starting point for solubilizing this compound for stock solutions involves polar organic solvents.[4] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent primary choices due to their strong solubilizing power.[4] Alcohols such as methanol and ethanol are also viable options.[4] For analytical purposes, a balance between solubility and compatibility with the downstream application (e.g., HPLC mobile phase) is crucial.

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol provides a reliable, self-validating method to determine the equilibrium solubility of this compound in various media.

-

Preparation: Add an excess amount of this compound powder to a series of clear glass vials, each containing a precisely measured volume of the test solvent (e.g., Water, pH 7.4 Phosphate Buffer, DMSO, Methanol). The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials securely and place them in a temperature-controlled shaker or rotator (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle. For more rapid separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot from the clear supernatant of each vial.

-

Dilution: Immediately perform a precise serial dilution of the supernatant with an appropriate solvent to bring the concentration within the quantifiable range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted samples using a validated analytical method (see Section 4) to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Data Presentation: Expected Solubility Profile

The following table summarizes the anticipated solubility hierarchy for this compound, based on inference from its parent compound.

| Solvent/Medium | Expected Solubility Category | Rationale |

| Water | Slightly Soluble | Increased polarity from -OH group should improve upon Trimethoprim's poor solubility.[1][2] |

| pH 7.4 Buffer | Slightly Soluble | Similar to water, but pH can influence the ionization state. |

| Methanol / Ethanol | Soluble | Polar protic solvents are effective for Trimethoprim.[4] |

| DMSO / DMF | Freely Soluble | Strong polar aprotic solvents are excellent solubilizers for Trimethoprim-like structures.[4] |

Stability Profile and Forced Degradation

Understanding a molecule's stability is critical for defining storage conditions, shelf-life, and potential degradation products that may need to be monitored in safety studies. The parent Trimethoprim is known to be susceptible to degradation via hydrolysis, oxidation, and photolysis.[4][5] It is reasonable to hypothesize that this compound is vulnerable to similar pathways. The phenolic hydroxyl group may also represent a new site for oxidative degradation.

Workflow: Forced Degradation (Stress Testing)

A forced degradation study, as outlined by ICH guideline Q1A, is the cornerstone of stability assessment. This workflow systematically exposes the molecule to harsh conditions to identify likely degradation pathways and products.

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

The primary degradation pathways for Trimethoprim involve the pyrimidine and trimethoxybenzyl rings.[5][6] The introduction of the 4-hydroxy group may slightly alter these pathways.

Caption: Potential degradation pathways for this compound.

Analytical Methodology: A Foundation for Quantification

A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique for this purpose.[7][8]

Protocol: Foundational HPLC-UV Method

This method serves as a starting point for quantifying this compound and separating it from potential degradants.

-

System: HPLC with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A gradient elution is recommended to separate the more polar this compound from the less polar parent compound and potential non-polar degradants.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile

-

Gradient: Start with a low percentage of Solvent B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 15-20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for optimal absorbance; a starting point around 260-280 nm is reasonable based on Trimethoprim's chromophore.[8]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Validation: The method's ability to separate the main peak from degradant peaks (specificity) must be confirmed using samples from the forced degradation study.

Practical Recommendations for Handling and Storage

Synthesizing the available data and inferred properties leads to a set of best practices for handling and storing this compound to ensure its integrity.

-

Neat Compound: Store at -20°C in a tightly sealed container.[4]

-

Stock Solutions: For maximum stability, prepare stock solutions in a suitable organic solvent like DMSO.[4] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4] Store these aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term use (up to 1 month).[4]

-

Protection from Light: Given that the parent compound, Trimethoprim, is known to undergo photodegradation, it is prudent to protect all solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[4]

-

pH Considerations: Avoid strongly acidic or basic aqueous solutions during storage, as these conditions are likely to promote hydrolysis.

Conclusion

While direct, published data on the solubility and stability of this compound is limited, a robust scientific characterization is achievable. By leveraging the extensive knowledge of the parent drug, Trimethoprim, and applying systematic, field-proven protocols for solubility and stability testing, researchers and drug development professionals can confidently determine the essential physicochemical parameters of this critical metabolite. The methodologies outlined in this guide provide a self-validating framework to generate the reliable data needed to support bioanalytical method development, toxicological evaluations, and the overall advancement of Trimethoprim-related research.

References

- BenchChem. (2025). stability of this compound-d9 in stock solutions. BenchChem Technical Support.

-

Curtis, J. M., & Edwards, D. J. (2002). Stability of Trimethoprim in Admixtures of Trimethoprim–Sulfamethoxazole Prepared in Polyvinylchloride Bags and Glass Bottles. Canadian Journal of Hospital Pharmacy, 55(3). [Link]

-

ResearchGate. (2002). Stability of trimethoprim in admixtures of trimethoprim-sulfamethoxazole prepared in polyvinylchloride bags and glass bottles. [Link]

-

Chemical Methodologies. (n.d.). Effect of Trimethoprim Inclusion Complexation.... [Link]

-

ResearchGate. (n.d.). Phase solubility diagram of Trimethoprim (TMP) in the presence of.... [Link]

-

ResearchGate. (2006). Stability of trimethoprim in newly formulated liquid dosage form. [Link]

-

ACS Publications. (2015). Solubility of Trimethoprim in Selected Pure Solvents and (Water + Ethanol/2-Propanol) Mixed-Solvent Systems. Journal of Chemical & Engineering Data. [Link]

-

UTAS Research Repository. (2006). Stability of trimethoprim in newly formulated liquid dosage form. [Link]

-

NIH PubChem. (n.d.). Trimethoprim. [Link]

-

Bergh, J. J., Breytenbach, J. C., & Wessels, P. L. (1989). Degradation of trimethoprim. Journal of Pharmaceutical Sciences, 78(4), 348–350. [Link]

-

ResearchGate. (2021). Spectrophotometric Determination of Trimethoprim in Pharmaceutical Formulation via Schiff base Reaction using Prepared Organic Reagents. [Link]

-

SciSpace. (2020). Determination of trimethoprim by various analytical techniques- A- review. [Link]

-

ResearchGate. (2021). Three possible degradation pathways and transformation products of trimethoprim from WW by Fenton oxidation process (Wang and Wang, 2018). [Link]

-

Scirp.org. (2019). A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokineti. [Link]

-

MDPI. (2023). Photocatalytic Degradation of Pharmaceutical Trimethoprim in Aqueous Solution over Nanostructured TiO2 Film Irradiated with Simulated Solar Radiation. Catalysts. [Link]

-

ResearchGate. (2021). (PDF) Spectrophotometric Determination of Trimethoprim in Pharmaceutical Formulation via Schiff base Reaction using Prepared Organic Reagents. [Link]

-

SID. (2000). Simultaneous Analysis of Trimethoprim and Sulphamethoxazole Drug Combinations in Dosage Forms by High Performance Liquid Chromatography. Iranian Biomedical Journal. [Link]

-

PubMed Central. (2020). Degradation of trimethoprim by sulfate radical-based advanced oxidation processes: kinetics, mechanisms, and effects of natural water matrices. Environmental Science and Pollution Research International. [Link]

-

Indian Journal of Forensic Medicine & Toxicology. (2020). A Reliable Quantification Method for Trimethoprim in Pharmaceutical Samples by HILIC-HPLC. [Link]

-

MDPI. (2023). Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. Toxics. [Link]

-

PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Trimethoprim. [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Trimethoprim | 738-70-5 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Degradation of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. scirp.org [scirp.org]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 4-Hydroxy Trimethoprim in Human Plasma

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Hydroxy Trimethoprim, a primary metabolite of the antibiotic Trimethoprim, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The described method is fit-for-purpose for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications, and is presented in accordance with the principles outlined in the FDA's guidance on bioanalytical method validation.[1][2]

Introduction: The Rationale for Monitoring this compound

Trimethoprim is a widely prescribed bacteriostatic antibiotic that acts by inhibiting dihydrofolate reductase, an enzyme critical for bacterial DNA synthesis.[3] It is often used in combination with sulfamethoxazole to achieve a synergistic antibacterial effect.[4] The clinical efficacy and safety of Trimethoprim are influenced by its pharmacokinetic profile, which includes its metabolism in the liver. This compound is a significant metabolite, and its concentration in plasma can provide valuable insights into the parent drug's metabolism rate and potential drug-drug interactions. Therefore, a reliable method for its quantification is essential for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling in drug development and personalized medicine.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[5][6] This note presents a complete workflow, from sample preparation to data analysis, for the determination of this compound in a complex biological matrix like human plasma.

Method Principle: A Chemist's Perspective

The developed method is based on a sequence of logical steps designed to isolate and accurately measure the analyte of interest.

-

Sample Preparation: The primary challenge in bioanalysis is the removal of endogenous interferences from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the target analyte in the mass spectrometer. A protein precipitation step using a cold organic solvent (methanol) is a rapid and effective technique for this purpose.[7][8] The choice of methanol is based on its ability to efficiently precipitate proteins while keeping the moderately polar this compound in the supernatant.

-

Internal Standard: To account for variability during sample preparation and analysis, a stable isotope-labeled internal standard (SIL-IS), Trimethoprim-D9, is employed.[8] The SIL-IS is chemically identical to the analyte but has a different mass, ensuring it co-elutes and experiences similar matrix effects, leading to highly accurate and precise quantification. While an ideal SIL-IS for this compound would be this compound-D3, the use of Trimethoprim-D9 is a pragmatic and scientifically sound alternative, as the chromatographic behavior will be very similar.

-

Chromatographic Separation: A reversed-phase C18 column is used to separate this compound from other plasma components and from its parent drug, Trimethoprim.[9][10] The mobile phase consists of an aqueous component with a small amount of formic acid to promote protonation of the analyte (enhancing its ionization in the mass spectrometer) and an organic component (acetonitrile) to elute the analyte from the column. A gradient elution is used to ensure a sharp peak shape and a short run time.

-

Mass Spectrometric Detection: The quantification is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode.[4][8] The high selectivity of this method is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process minimizes the chances of detecting interfering compounds.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Source |

| This compound | ≥98% | Commercially Available |

| Trimethoprim-D9 | ≥98% (isotopic purity) | Commercially Available |

| Methanol | HPLC Grade | Commercially Available |

| Acetonitrile | HPLC Grade | Commercially Available |

| Formic Acid | LC-MS Grade | Commercially Available |

| Water | Deionized, 18 MΩ·cm | In-house |

| Human Plasma (K2-EDTA) | Pooled, Drug-Free | Commercially Available |

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Trimethoprim-D9 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike into plasma to create the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Trimethoprim-D9 primary stock solution with methanol.

Sample Preparation Protocol

-

Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.

-

To each tube, add 50 µL of the respective plasma sample.

-

Add 150 µL of the internal standard working solution (100 ng/mL in methanol) to all tubes except the blank (add 150 µL of methanol to the blank).

-

Vortex each tube for 30 seconds to precipitate the proteins.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| MRM Transitions | |

| Compound | Precursor Ion (m/z) |

| This compound | 307.1 |

| Trimethoprim-D9 | 300.2 |

Note: The MRM transitions and collision energies should be optimized for the specific instrument used.

Method Validation: A Self-Validating System

A full validation of this method should be performed according to the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2] This ensures the reliability and reproducibility of the data. Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter in a series of measurements, respectively.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established with an appropriate regression model.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

Data Presentation

Table 1: Proposed Calibration Curve and Quality Control Concentrations

| Level | Concentration (ng/mL) |

| Blank | 0 |

| LLOQ | 1 |

| Cal 2 | 2.5 |

| Cal 3 | 5 |

| Cal 4 | 10 |

| Cal 5 | 25 |

| Cal 6 | 50 |

| Cal 7 | 100 |

| QC Low | 3 |

| QC Mid | 30 |

| QC High | 75 |

Visualizing the Workflow

The following diagram illustrates the key steps in the analytical workflow.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. fda.gov [fda.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. youtube.com [youtube.com]

- 7. LC-MS/MS method for nine different antibiotics [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. appslab.thermofisher.com [appslab.thermofisher.com]

- 10. jbms.unilag.edu.ng [jbms.unilag.edu.ng]

Application Note: High-Selectivity Solid-Phase Extraction of 4-Hydroxy Trimethoprim from Biological Matrices

Abstract & Introduction

4-Hydroxy Trimethoprim (4-OH-TMP) is a primary oxidative metabolite of the antibiotic Trimethoprim (TMP). While TMP itself is moderately lipophilic (LogP ~0.91), the introduction of the hydroxyl group significantly increases the polarity of the molecule, creating a "polarity gap" that often leads to poor recovery in standard C18 extractions.

This protocol details a Mixed-Mode Cation Exchange (MCX) workflow designed to overcome the limitations of traditional Reversed-Phase (RP) SPE. By exploiting the basic pyrimidine moiety (pKa ~7.1) of the target analyte, this method utilizes a dual-retention mechanism—hydrophobic interaction and electrostatic attraction—to achieve recoveries >90% while virtually eliminating matrix interferences such as phospholipids and neutral proteins.

Chemical Context

-

Structure: 2,4-diamino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidine (Assuming 4-desmethyl metabolite structure common in pharmacokinetics).

-

Key pKa Values:

-

Basic Amine (Pyrimidine N1): ~7.1 (Protonated at acidic pH)

-

Phenolic Hydroxyl: ~10.0 (Ionized at highly alkaline pH)

-

Method Development Strategy: The "Lock and Key" Mechanism

To ensure scientific integrity, we reject generic "load-and-wash" methods in favor of a pKa-driven approach.

Why Mixed-Mode Cation Exchange (MCX)?

Standard C18 sorbents rely solely on Van der Waals forces. Because 4-OH-TMP is polar, it risks "breaking through" the column during the sample load or aqueous wash steps. MCX sorbents possess both alkyl chains (hydrophobic) and sulfonic acid groups (strong cation exchange).

-

Acidic Load (pH < 5): The analyte is protonated (

). The sorbent is negatively charged ( -

Organic Wash: Because the analyte is "locked" by the ionic bond, we can wash the column with 100% Methanol. This removes hydrophobic interferences (neutral lipids) that would normally co-elute on a C18 column.

-

Basic Elution: We release the analyte by neutralizing its charge using Ammonium Hydroxide.

Caption: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) for basic drugs.

Materials and Equipment

-

SPE Cartridge: Polymeric Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.

-

Why Polymeric? Unlike silica, polymers are stable from pH 0–14, allowing the aggressive pH switching required here.

-

-

Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (MeCN), Formic Acid (FA), Ammonium Hydroxide (NH4OH), Phosphoric Acid (H3PO4).

-

Internal Standard: Trimethoprim-d9 or this compound-d3.

Experimental Protocol

Sample Pre-treatment

Goal: Disrupt protein binding and ensure analyte protonation.

-

Aliquot: Transfer 200 µL of plasma/urine to a microcentrifuge tube.

-

Internal Standard: Add 20 µL of Internal Standard working solution.

-

Acidification: Add 200 µL of 4% Phosphoric Acid (H3PO4) in water.

-

Critical Logic: This lowers the sample pH to ~2–3. At this pH, the amino group on 4-OH-TMP (pKa 7.1) is 100% protonated, ensuring it will bind to the cation exchange sorbent.

-

-

Mixing: Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins. Use the supernatant.

Solid-Phase Extraction (MCX)

| Step | Solvent / Reagent | Volume | Mechanistic Purpose |

| 1. Condition | Methanol | 1 mL | Solvates the polymeric sorbent chains, opening the pores. |

| 2. Equilibrate | Water (with 2% Formic Acid) | 1 mL | Creates an acidic environment in the sorbent to match the sample. |

| 3. Load | Pre-treated Supernatant | ~400 µL | Analyte binds via Ionic Exchange (primary) and Hydrophobic interaction (secondary). |

| 4. Wash 1 | 2% Formic Acid in Water | 1 mL | Removes proteins, salts, and hydrophilic interferences. Maintains analyte charge. |

| 5. Wash 2 | 100% Methanol | 1 mL | Crucial Step: Removes hydrophobic neutrals (fats, lipids) that would foul the MS. The analyte stays bound due to the ionic lock. |

| 6. Elute | 5% NH4OH in Methanol | 2 x 250 µL | High pH (pH > 10) deprotonates the analyte's amine, breaking the ionic bond. The organic solvent releases the hydrophobic bond. |

Note: Evaporate the eluate to dryness under Nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Analysis Parameters

To validate the extraction, the following chromatographic conditions are recommended.

-

Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Acquity BEH C18).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient:

-

0.0 min: 5% B

-

3.0 min: 90% B (Rapid ramp to elute lipophilic contaminants)

-

3.1 min: 5% B

-

4.0 min: Stop

-

-

Detection: ESI Positive Mode (+).[4]

-

MRM Transitions:

Validation & Troubleshooting

Self-Validating Criteria

A successful extraction must meet these criteria:

-

Recovery: >85% (Compare peak area of pre-extraction spike vs. post-extraction spike).

-

Matrix Effect: 90–110% (Compare post-extraction spike vs. neat solvent standard). If <85% (Ion Suppression), increase the volume of Wash 2 (Methanol) or use a stronger organic wash (e.g., 50% Acetonitrile) before elution.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Recovery | Sample pH too high during Load. | Ensure H3PO4 is added. pH must be < 5 for ionic binding. |

| Low Recovery | Elution solvent pH too low. | Ensure NH4OH is fresh. Volatile ammonia can evaporate, lowering pH. |

| High Backpressure | Protein precipitation on frit. | Centrifuge sample before loading. Do not load cloudy supernatant. |

| Poor Peak Shape | Reconstitution solvent mismatch. | Reconstitute in low organic (e.g., 10% MeOH). High organic injection causes peak broadening. |

References

-

FDA Prescribing Information. (2013). Trimethoprim Tablets USP, Monograph. Link

- Van Eeckhaut, A., et al. (2009). Mixed-mode solid-phase extraction for the determination of drugs in biological fluids. Journal of Chromatography B. (General reference for MCX mechanism).

-

Zhang, J., et al. (2020). Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-Fast SPE-MS/MS. ResearchGate. Link

-

PubChem. (n.d.). Trimethoprim Compound Summary. National Library of Medicine. Link

Sources

- 1. aapharma.ca [aapharma.ca]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Trimethoprim - Wikipedia [en.wikipedia.org]

- 10. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]

Application Note: Electrochemical Detection of 4-Hydroxy Trimethoprim

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Sensitive Metabolite Monitoring

Trimethoprim (TMP) is a widely utilized bacteriostatic antibiotic, often prescribed in combination with sulfamethoxazole, for the treatment of various bacterial infections.[1] Its primary mechanism of action involves the inhibition of dihydrofolate reductase, an enzyme crucial for bacterial DNA synthesis.[2] Following administration, TMP is metabolized in the liver, with 4-Hydroxy Trimethoprim being one of its major metabolites. The monitoring of this metabolite is of significant interest in pharmacokinetic studies, drug metabolism research, and clinical diagnostics to understand the drug's efficacy, patient-specific metabolic profiles, and potential for adverse effects.

Traditional analytical methods for quantifying TMP and its metabolites, such as liquid chromatography-mass spectrometry (LC-MS), while highly sensitive and specific, can be time-consuming, require extensive sample preparation, and involve high operational costs.[3] Electrochemical methods present a compelling alternative, offering rapid analysis, high sensitivity, cost-effectiveness, and the potential for portability and on-site measurements.[4]

This application note provides a detailed guide to the principles and protocols for the electrochemical detection of this compound. While direct electrochemical studies on this compound are not extensively reported, this guide is built upon the well-established electrochemical behavior of the parent compound, Trimethoprim, and provides a robust starting point for method development and validation for its hydroxylated metabolite.

Principles of Electrochemical Detection

The electrochemical detection of this compound is predicated on its oxidation at an electrode surface when a specific potential is applied. The core of this process is the transfer of electrons from the analyte to the electrode, generating a measurable current that is proportional to the concentration of the analyte in the solution.

The Trimethoprim molecule contains electrochemically active functional groups, including amino and methoxy groups, which are susceptible to oxidation.[5] The electrochemical oxidation of Trimethoprim has been reported to be an irreversible process, meaning the oxidized form does not readily get reduced back to its original state.[6] This oxidation typically occurs at a potential of around +1.2 V.[5] The introduction of a hydroxyl group at the 4-position of the benzyl ring in this compound is expected to influence its electrochemical behavior, potentially shifting the oxidation potential to a slightly different value. This difference in oxidation potential can be exploited for selective detection.

Several voltammetric techniques can be employed for this purpose, with Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) being particularly well-suited due to their high sensitivity and ability to resolve overlapping signals. These techniques apply a series of voltage pulses to the electrode, and the resulting current is measured, leading to enhanced signal-to-background ratios compared to simpler techniques like Cyclic Voltammetry (CV).

To enhance the sensitivity and selectivity of the detection, the working electrode is often modified with various nanomaterials. These modifications can increase the electrode's surface area, facilitate faster electron transfer, and promote the accumulation of the analyte at the electrode surface. Common modifiers for the detection of Trimethoprim include carbon-based materials (like graphene and carbon nanotubes), metal nanoparticles (such as gold and silver), and molecularly imprinted polymers.[3][7]

The proposed general mechanism for the electrochemical oxidation of the trimethoxybenzyl moiety, which is present in both Trimethoprim and this compound, involves the transfer of protons and electrons.[8]

Caption: General workflow of the electrochemical detection process.

Materials and Methods

This section provides a comprehensive protocol for the electrochemical detection of this compound. It is important to note that this protocol is based on established methods for Trimethoprim and should be optimized for the specific analysis of its 4-hydroxy metabolite.

Reagents and Apparatus

-

This compound Standard: Purity ≥98%

-

Phosphate Buffer Solution (PBS): 0.1 M, pH range 3.0 - 8.0. A pH of 4.0 has been found to be optimal for Trimethoprim detection.[7]

-

Supporting Electrolyte: 0.1 M Potassium Chloride (KCl)

-

Electrode Polishing Materials: Alumina slurry (0.3 and 0.05 µm) and polishing pads

-

Solvents: Methanol, Ethanol, and Deionized Water

-

Electrochemical Workstation: Potentiostat/Galvanostat

-

Three-Electrode System:

-

Working Electrode: Glassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE)

-

Reference Electrode: Ag/AgCl (3 M KCl)

-

Counter Electrode: Platinum wire or graphite rod

-

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Electrode Preparation: The Foundation of a Reliable Sensor

A clean and well-characterized working electrode is paramount for obtaining reproducible and accurate results.

For Glassy Carbon Electrode (GCE):

-

Mechanical Polishing:

-

Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

-

Rinse thoroughly with deionized water.

-

Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.

-

Rinse again with deionized water.

-

-

Sonication:

-

Sonicate the polished electrode in a 1:1 mixture of ethanol and deionized water for 2 minutes to remove any residual alumina particles.

-

Rinse thoroughly with deionized water.

-

-

Electrochemical Cleaning (Optional but Recommended):

-

In a 0.5 M H₂SO₄ solution, cycle the potential between -0.2 V and +1.5 V at a scan rate of 100 mV/s for several cycles until a stable cyclic voltammogram is obtained.

-

Rinse the electrode with deionized water and allow it to dry at room temperature.

-

For Screen-Printed Carbon Electrode (SPCE):

SPCEs are often disposable and do not require extensive polishing. However, an electrochemical pre-treatment can improve their performance.

-

Apply a potential of +1.4 V for 60 seconds in PBS (pH 7.4) to activate the electrode surface.

-

Rinse with deionized water before use.

Experimental Protocol: Step-by-Step Guide

The following protocol outlines the steps for performing electrochemical measurements using Differential Pulse Voltammetry (DPV).

Caption: Flowchart of the DPV experimental procedure.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mM) in methanol or another suitable solvent.[9]

-

Prepare a series of working standard solutions by diluting the stock solution with PBS (pH 4.0).

-

-

Electrochemical Measurement:

-

Assemble the three-electrode system in an electrochemical cell containing a known volume of PBS (pH 4.0).

-

Record a blank DPV scan to establish the baseline.

-

Add a known volume of the this compound working solution to the cell and stir for a short period to ensure homogeneity.

-

Allow the solution to become quiescent before starting the measurement.

-

Perform the DPV scan over a potential range that encompasses the oxidation potential of this compound (e.g., +0.8 V to +1.5 V).

-

Record the peak current at the oxidation potential.

-

-

Calibration Curve:

-

Repeat step 2 with increasing concentrations of this compound to construct a calibration curve of peak current versus concentration.

-

The linearity of this curve will determine the quantitative range of the method.

-

Typical DPV Parameters (Starting Point for Optimization):

| Parameter | Value |

| Initial Potential | +0.8 V |

| Final Potential | +1.5 V |

| Pulse Amplitude | 50 mV |

| Pulse Width | 50 ms |

| Scan Rate | 20 mV/s |

| Deposition Potential | Not typically required for this analyte |

| Deposition Time | Not typically required for this analyte |

Expected Performance and Data Interpretation

The performance of the electrochemical sensor for this compound should be evaluated based on several key parameters. The following table provides a summary of typical performance characteristics observed for the electrochemical detection of the parent compound, Trimethoprim, which can serve as a benchmark for the 4-hydroxy metabolite.

| Parameter | Typical Value for Trimethoprim | Reference |

| Linear Range | 0.20 to 6.0 µmol L⁻¹ | [7] |

| 4.0 x 10⁻⁹ to 5.0 x 10⁻⁴ mol/L | [10] | |

| Limit of Detection (LOD) | 12.4 nmol L⁻¹ | [7] |

| 1.2 x 10⁻⁹ mol/L | [10] | |

| Electrode Type | Glassy Carbon Electrode modified with Printex(6L) carbon and gold nanoparticles | [7] |

| Magnetic molecularly imprinted carbon paste electrode | [10] | |

| Technique | Square Wave Voltammetry | [7] |

| Differential Pulse Voltammetry | [10] |

Data Interpretation:

The DPV voltammogram will show a peak at the oxidation potential of this compound. The height of this peak (the peak current) is directly proportional to the concentration of the analyte in the sample. By plotting the peak current against the corresponding concentrations from the standard solutions, a linear calibration curve can be generated. The concentration of this compound in an unknown sample can then be determined by measuring its peak current and interpolating its concentration from the calibration curve.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No peak or very small peak | - Electrode surface is not clean or properly activated.- Incorrect pH of the buffer solution.- Concentration of the analyte is below the detection limit. | - Re-polish and clean the electrode.- Optimize the pH of the buffer solution.- Pre-concentrate the sample if possible. |

| Poor reproducibility | - Inconsistent electrode surface preparation.- Fouling of the electrode surface by oxidation products or sample matrix components.- Fluctuation in temperature. | - Standardize the electrode cleaning procedure.- Apply a cleaning potential between measurements.- Perform measurements in a temperature-controlled environment. |

| Broad or distorted peaks | - High resistance in the electrochemical cell.- Inappropriate DPV parameters. | - Ensure proper connection of the electrodes.- Check the concentration of the supporting electrolyte.- Optimize DPV parameters such as pulse amplitude and scan rate. |

| Interference from other compounds | - Co-existing electroactive species in the sample that oxidize at a similar potential. | - Modify the electrode with a selective film (e.g., molecularly imprinted polymer).- Adjust the pH to shift the oxidation potential of the interferent.- Employ a sample clean-up procedure prior to analysis. |

Conclusion and Future Perspectives

This application note provides a foundational framework for the electrochemical detection of this compound. By leveraging the extensive research on its parent compound, Trimethoprim, researchers can establish a rapid, sensitive, and cost-effective analytical method. The key to success lies in the meticulous preparation of the working electrode and the systematic optimization of experimental parameters, particularly the pH of the supporting electrolyte and the voltammetric waveform.

Future work should focus on the development of highly selective sensors for this compound, potentially through the use of molecularly imprinted polymers or specific biorecognition elements. The integration of these sensors into portable, point-of-care devices holds great promise for real-time monitoring in clinical and pharmaceutical settings. As the demand for personalized medicine and a deeper understanding of drug metabolism grows, robust and accessible analytical tools like the one described herein will become increasingly indispensable.

References

-

An Electrochemical Sensor for Trimethoprim Based on a Magnetic Molecularly Imprinted Carbon Paste Electrode. MDPI. Available at: [Link]

-

An Electrochemical Sensor for Trimethoprim Based on a Magnetic Molecularly Imprinted Carbon Paste Electrode. ResearchGate. Available at: [Link]

-

Voltammetric Determination of Trimethoprim Using a Glassy Carbon Electrode Modified with Printex(6L) Carbon and Gold Nanoparticles. MDPI. Available at: [Link]

-

Simultaneous Determination of Sulfamethoxazole and Trimethoprim from Clinical Urine and Blood Serum Samples by the Application of Poly(Cu2P4BCL4)/GCE. ACS Omega. Available at: [Link]

-

Interfacial chemistry governs SERS detectability of trimethoprim and ketoprofen: adsorption geometry and chloride-mediated activation. RSC Publishing. Available at: [Link]

-

Carbon Fiber Paper Sensor for Determination of Trimethoprim Antibiotic in Fish Samples. National Center for Biotechnology Information. Available at: [Link]

-

Voltammetric Determination of Salbutamol, Sulfamethoxazole, and Trimethoprim as Anthropogenic Impact Indicators Using Commercial Screen-Printed Electrodes. National Center for Biotechnology Information. Available at: [Link]

-

Proposed mechanism for the oxidation of trimethoprim on the surface of SPE/BC (Rajith et al. 2011). ResearchGate. Available at: [Link]

-

This compound-d9. National Center for Biotechnology Information. Available at: [Link]

-